![molecular formula C28H26N4O B2679104 1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone CAS No. 397278-12-5](/img/structure/B2679104.png)
1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone
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Description
Scientific Research Applications
Biological Activities and Mechanisms
Biological Activities : Pyrazolidine-3,5-diones and derivatives exhibit a range of biological activities. A study by Mohamed et al. (2016) explored the effect of combining hydrocarbyl and chlorinated aryl rings in similar structures, resulting in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), which exhibits unique polymorphism and configurational disorder (Mohamed et al., 2016).
Tautomerism and Acid-Base Properties : The tautomerism and acid-base properties of similar formyl derivatives were studied by Movchan et al. (2003), providing insights into the chemical behavior of related compounds in different environments (Movchan et al., 2003).
Synthesis and Applications
Synthesis Methods : Ashok et al. (2014) presented a synthesis method for 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, which might be structurally related to the compound . These compounds showed promising antibacterial and antifungal activities (Ashok et al., 2014).
Versatility in Synthesis : Almansa et al. (2008) developed a versatile synthesis method for pyrazolo[3,4-b]pyridines, indicating the adaptability of similar compounds in creating a range of bicyclic systems (Almansa et al., 2008).
Antiproliferative Activity : Pettinari et al. (2006) synthesized novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes and evaluated their antiproliferative activity on melanoma cell lines, demonstrating the potential therapeutic applications of structurally related compounds (Pettinari et al., 2006).
Corrosion Inhibition : Yadav et al. (2016) explored pyranopyrazole derivatives as corrosion inhibitors, indicating the potential use of similar compounds in material science applications (Yadav et al., 2016).
Molecular Structure and Properties
Solid-State Structures : Pettinari et al. (2016) investigated the molecular structures of acylpyrazolone ligands and their self-assembly into metallacycles, contributing to our understanding of the structural properties of similar compounds (Pettinari et al., 2016).
Molecular Docking Studies : Mary et al. (2015) conducted a molecular docking study of a structurally similar compound, providing insights into potential biological interactions and applications (Mary et al., 2015).
Antibacterial and Antifungal Activities
Synthetic Studies and Antibacterial Activity : Ahmed et al. (2006) conducted synthetic studies and evaluated the antibacterial properties of similar compounds, highlighting their potential in pharmaceutical applications (Ahmed et al., 2006).
Antiviral Activity : Attaby et al. (2006) synthesized heterocyclic compounds structurally related to the compound of interest and evaluated their antiviral activity, suggesting potential applications in antiviral therapies (Attaby et al., 2006).
properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c1-19-9-13-22(14-10-19)26-17-27(32(29-26)21(3)33)25-18-31(24-7-5-4-6-8-24)30-28(25)23-15-11-20(2)12-16-23/h4-16,18,27H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJURRELOLCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
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